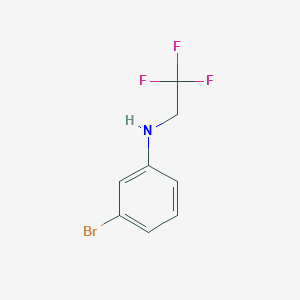

3-bromo-N-(2,2,2-trifluoroethyl)aniline

Description

The exact mass of the compound 3-bromo-N-(2,2,2-trifluoroethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-bromo-N-(2,2,2-trifluoroethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(2,2,2-trifluoroethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBNMALBHZQVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Basicity of N-Trifluoroethyl Anilines

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The N-(2,2,2-trifluoroethyl) aniline motif represents a critical bioisostere in modern medicinal chemistry, offering a strategic alternative to standard N-ethyl or N-methyl groups. While structurally similar to N-ethyl aniline, the introduction of the trifluoromethyl (

Part 1: Electronic Structure & Basicity Analysis

The defining characteristic of N-trifluoroethyl anilines is the profound reduction in basicity compared to their non-fluorinated analogs.[1] This is driven by the strong electron-withdrawing nature of the

Comparative Basicity (pKa)

The basicity of the nitrogen atom is dictated by the availability of its lone pair electrons for protonation.[1][2] In N-trifluoroethyl aniline, two competing vectors reduce this availability:

-

Resonance (

): Delocalization of the lone pair into the aromatic ring (common to all anilines).[1] -

Inductive Effect (

): The strong electronegativity of the fluorine atoms pulls electron density away from the nitrogen through the ethyl chain.[1]

Table 1: Comparative Basicity and Electronic Properties

| Compound | Structure | pKa (Conjugate Acid) | Electronic Driver | Nitrogen Hybridization |

| N-Ethylaniline | ~5.11 | Alkyl ( | ||

| Aniline | ~4.60 | Baseline resonance delocalization | ||

| N-Trifluoroethylaniline | ~2.0 - 2.5 * | Strong | Flattened Pyramidal |

*Note: pKa values for N-TFE anilines are estimated based on the inductive shift (

Mechanism of Basicity Reduction

Unlike N-ethylaniline, where the ethyl group donates electron density (hyperconjugation) and stabilizes the N-H bond, the trifluoroethyl group acts as an electron sink.[1] The

Figure 1: Comparison of inductive vectors affecting nitrogen lone pair availability.

Part 2: Structural Geometry & Pyramidalization

The geometry of the nitrogen atom in anilines is a balance between

Nitrogen Pyramidalization[1]

-

Aniline: The nitrogen is pyramidal but flattened compared to ammonia (

) due to resonance overlap with the phenyl -

N-Trifluoroethyl Aniline: The electron withdrawal by

reduces the electron density available for resonance with the ring, but it also creates a "tug-of-war."[1] The

Bond Length Analysis

- Bond: typically shorter (1.38–1.40 Å) due to partial double-bond character.

- Bond: In N-TFE anilines, this bond is slightly shortened compared to N-ethyl anilines due to the reduced lone-pair repulsion and the high s-character of the orbital used by nitrogen to bond to the electron-deficient carbon.[1]

Part 3: Synthesis Protocol (Reductive Amination)

The most robust method for synthesizing N-trifluoroethyl anilines is reductive amination using trifluoroacetaldehyde ethyl hemiacetal.[1] This avoids the use of gaseous trifluoroacetaldehyde and harsh alkylating agents.[1]

Experimental Protocol

Objective: Synthesis of N-(2,2,2-trifluoroethyl)aniline from aniline.

Reagents:

-

Aniline (1.0 equiv)

-

Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv)

-

Sodium Borohydride (

) (1.5 equiv) or -

Solvent: Toluene or Dichloromethane (DCM)

-

Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with Aniline (10 mmol) and Toluene (30 mL).

-

Add Trifluoroacetaldehyde ethyl hemiacetal (12 mmol) and pTSA (1 mmol).

-

Reflux with a Dean-Stark trap to remove water/ethanol for 2-4 hours.[1] Note: The intermediate hemiaminal/imine is often stable enough to be observed but is typically reduced in situ.[1]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(15 mmol) slowly (or use -

Stir at room temperature for 12 hours.

-

-

Workup:

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).[1]

-

Figure 2: Step-by-step reductive amination workflow.

Part 4: Medicinal Chemistry Applications

The N-trifluoroethyl group is not just a structural spacer; it is a functional tool to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability (Blocking N-Dealkylation)

One of the primary failure modes for N-ethyl drugs is rapid N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

-

Mechanism: P450 enzymes typically abstract a hydrogen from the

-carbon (adjacent to Nitrogen) to form an unstable carbinolamine, which collapses to release acetaldehyde and the primary amine.[1] -

Fluorine Effect: The

bonds on the -

Result: Significantly increased metabolic half-life (

).

Lipophilicity and Permeability

-

LogP: The

group is highly lipophilic.[1] Replacing an N-ethyl with N-trifluoroethyl typically increases LogP.[1] -

pKa Modulation: Because the basicity is dropped (pKa ~2.5), the molecule remains neutral at physiological pH (7.4).[1] Neutral molecules generally permeate cell membranes more effectively than charged cations, potentially improving oral bioavailability and CNS penetration.

Figure 3: Decision tree for implementing N-trifluoroethyl bioisosteres.

References

-

Basicity of Fluorinated Amines

-

S. Rockwell et al., "Inductive effects in organic chemistry: The pKa of trifluoroethanol and related amines."[1] Journal of Organic Chemistry. (General reference for inductive trends).

-

-

Synthesis Methodology

-

B. C. Ranu et al., "Significant improvement of reductive amination in ionic liquids."[1] Journal of Organic Chemistry.

-

Sigma-Aldrich Product Data, "N-(2,2,2-Trifluoroethyl)aniline Properties."

-

-

Metabolic Stability

-

Janzowski, C. et al., "Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions." Carcinogenesis, 1982.

-

-

Structural Analysis

-

Gross, K. & Seybold, P., "Substituent effects on the physical properties and pKa of aniline." International Journal of Quantum Chemistry.

-

Sources

Strategic Utilization of 3-Bromo-N-(2,2,2-trifluoroethyl)aniline in Lead Optimization

[1]

Executive Summary

In modern medicinal chemistry, the 3-bromo-N-(2,2,2-trifluoroethyl)aniline motif represents a high-value building block that addresses two common failure modes in lead optimization: metabolic instability of N-alkyl groups and hERG liability driven by high basicity.[1]

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and application of this scaffold.[2][3][4] Unlike standard anilines, the incorporation of the 2,2,2-trifluoroethyl (TFE) group fundamentally alters the electronic landscape of the nitrogen, rendering it non-basic and metabolically robust, while the meta-bromine provides a versatile handle for downstream diversification via cross-coupling.

Physicochemical Profile & Rationale

The strategic value of this building block lies in the "Fluorine Effect." The strong electron-withdrawing nature of the trifluoroethyl group exerts a profound inductive effect (

Basicity Modulation (pKa)

Standard N-alkylation (e.g., N-ethyl) typically increases the basicity of anilines (pKa ~5-6).[1] In contrast, the TFE group dramatically lowers the pKa, often by 2–3 log units compared to the parent aniline. This is critical for:

-

Permeability: Ensuring a high fraction of neutral species at physiological pH (7.4).

-

Safety: Reducing affinity for the hERG potassium channel, which often binds basic amines.

Metabolic Stability

The N-methyl or N-ethyl group is a "soft spot" for CYP450-mediated oxidative dealkylation.[1] The strong C-F bonds in the TFE group prevent

Comparative Data

Table 1: Physicochemical comparison of aniline derivatives.

| Property | Parent Aniline | N-Ethyl Aniline | N-TFE Aniline | Impact |

| pKa (Conjugate Acid) | ~4.6 | ~5.1 | < 2.5 | Non-basic at pH 7.4; improved passive diffusion.[1] |

| LogP (Lipophilicity) | 0.9 | 1.7 | ~2.4 | Moderate increase; improves hydrophobic binding.[1] |

| Metabolic Liability | N-Acetylation | N-Dealkylation | Stable | Blocks oxidative N-dealkylation.[1] |

| H-Bond Donor | Strong | Moderate | Weak | Reduced desolvation penalty.[1] |

Synthesis Protocol: Reductive Amination

While alkylation with trifluoroethyl triflate is possible, it is often plagued by elimination side reactions.[1] The industry-standard method is reductive amination using trifluoroacetaldehyde ethyl hemiacetal (TFAE).[1]

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an electron-deficient imine (often requiring Lewis acid activation or heat), followed by reduction.

Figure 1: Reductive amination workflow. The hemiacetal is used as a stable surrogate for the volatile trifluoroacetaldehyde.

Detailed Experimental Protocol

Objective: Synthesis of 3-bromo-N-(2,2,2-trifluoroethyl)aniline on a 10 mmol scale.

Reagents:

-

3-Bromoaniline (1.72 g, 10 mmol)[1]

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.73 g, 12 mmol)

-

Sodium cyanoborohydride (NaBH

CN) (0.94 g, 15 mmol) -

Acetic acid (glacial)[5]

-

Toluene (anhydrous)[4]

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-bromoaniline (1.0 equiv) and TFAE (1.2 equiv) in anhydrous toluene (0.2 M).

-

Activation: Heat the mixture to reflux (110°C) for 3–4 hours. The electron-deficient nature of the trifluoromethyl group makes imine formation sluggish; azeotropic removal of water/ethanol drives the equilibrium.[1]

-

Solvent Switch: Cool the reaction and concentrate in vacuo to remove toluene. Re-dissolve the residue in anhydrous THF or MeOH.

-

Reduction: Cool to 0°C. Add Acetic Acid (3.0 equiv) to activate the imine. Portion-wise, add NaBH

CN (1.5 equiv). Note: NaBH -

Work-up: Stir at room temperature for 12 hours. Quench with saturated NaHCO

.[1] Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.[1]

Reactivity & Divergent Applications

The resulting building block contains two functional handles: the secondary amine and the aryl bromide .

The "Deactivated" Amine

A critical causality to understand is that the N-TFE group renders the nitrogen poorly nucleophilic .[1]

-

Implication: It will not easily participate in S

2 reactions or amide couplings without forcing conditions (e.g., strong bases like NaH). -

Advantage: It acts as a "masked" or protected amine during many cross-coupling reactions, reducing the need for protecting groups (like Boc).

The Aryl Bromide (Primary Handle)

The bromine at the 3-position is the primary vector for increasing molecular complexity.

Figure 2: Divergent synthesis map.[1] The aryl bromide allows access to diverse medicinal chemistry space.

Protocol: Suzuki Coupling (General)

Because the N-H is acidic (due to TFE), use a base that doesn't deprotonate it irreversibly, or use an excess of base.

Safety & Handling

-

Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE): While less volatile than the aldehyde form, it can decompose to release trifluoroacetaldehyde (b.p. -18°C), which is toxic and a severe irritant. Always handle in a fume hood.[1]

-

Sodium Cyanoborohydride: Generates HCN upon contact with strong acids.[1] Ensure the quench (NaHCO

) is performed slowly and in a well-ventilated area. -

Storage: The final aniline building block is stable but should be stored under inert gas (Argon) to prevent slow oxidation, characteristic of most anilines.

References

-

Synthesis via Reductive Amination

-

Properties of the Trifluoroethyl Group

-

Basicity and Metabolism

-

Reaction Protocol (TFAE usage)

Sources

- 1. N-(2,2,2-Trifluoroethyl)aniline | 351-61-1 [sigmaaldrich.com]

- 2. irejournals.com [irejournals.com]

- 3. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Bioisosteric Replacement of N-Ethyl Aniline in Drug Design

Executive Summary

The N-ethyl aniline moiety represents a classic "privileged structure" in medicinal chemistry, frequently serving as a hydrophobic linker or a hydrogen bond donor/acceptor motif in kinase inhibitors and GPCR ligands. However, it introduces two significant liabilities that often attrition drug candidates: metabolic instability (rapid N-dealkylation via CYP450s) and toxicity (bioactivation to reactive quinone imines).

This guide provides a structural activity relationship (SAR) roadmap for replacing the N-ethyl aniline fragment. We move beyond simple cataloging to explain the physicochemical causality of bioisosterism—how specific atomic substitutions modulate

The Pharmacophore & Liability Analysis

Before selecting a bioisostere, one must dissect the specific failure mode of the parent N-ethyl aniline.

Metabolic Liability: The N-Dealkylation Cascade

The ethyl group attached to the nitrogen is a prime target for Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). The mechanism involves

-

Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) abstracts a hydrogen from the

-methylene of the ethyl group. -

Consequence: Loss of the ethyl group often results in a dramatic loss of potency (if the ethyl group filled a hydrophobic pocket) or a shift in selectivity.

Toxicological Liability: Bioactivation

The electron-rich aromatic ring can undergo two-electron oxidation to form a quinone imine , a highly electrophilic species that covalently binds to nucleophilic residues (cysteine/lysine) on proteins, leading to hepatotoxicity or idiosyncratic adverse drug reactions (IADRs).

Visualization: Metabolic Pathways

The following diagram illustrates the divergent pathways of N-ethyl aniline metabolism, highlighting the "Soft Spot" (ethyl group) and the "Toxicophore" (aniline core).

Figure 1: Divergent metabolic pathways of N-ethyl aniline leading to inactivation (dealkylation) or toxicity (bioactivation).

Bioisosteric Strategies

We categorize replacements into three tiers: Substituent Modulation (fixing the ethyl), Linker Switching (fixing the nitrogen), and Scaffold Hopping (fixing the ring).

Strategy A: The N-Substituent Switch (Stabilizing the Alkyl)

Objective: Prevent

| Bioisostere | Structure | Mechanism of Action | Key Advantage |

| Cyclopropyl | Bond Strength: The C-H bond in a cyclopropyl ring has higher dissociation energy ( | Metabolic Stability + Conformation Lock | |

| Trifluoroethyl | Electronic Withdrawal: The strong EWG effect of fluorine lowers the | Blocks Metabolism + Reduces hERG binding | |

| Oxetane | Polarity Shift: Increases hydrophilicity while mimicking the gem-dimethyl or ethyl steric bulk. | Improved Solubility + Reduced | |

| Deuterated Ethyl | Kinetic Isotope Effect: C-D bonds are harder to break than C-H bonds. | "Soft" change (identical sterics) |

Expert Insight: The N-cyclopropyl moiety is the "gold standard" replacement. It not only blocks metabolism but often improves potency by locking the N-C bond into a specific conformation due to the steric clash between the cyclopropyl protons and the aromatic ring ortho-protons [1].

Strategy B: The Linker Switch (Modulating H-Bonding)

Objective: Remove the metabolic handle (Nitrogen) entirely or alter its electronic state.

-

Ether Replacement (

):-

Effect: Removes the Hydrogen Bond Donor (HBD).

-

Use Case: If the NH is not critical for binding, this eliminates the aniline toxicity risk entirely.

-

-

Amide Replacement (

):-

Effect: Planarizes the nitrogen and removes basicity.

-

Use Case: Drastic change in geometry; usually requires re-optimizing the binding pocket.

-

Strategy C: Scaffold Hopping (The Aromatic Core)

Objective: Reduce the electron density of the ring to prevent quinone imine formation.

-

Pyridine/Pyrimidine: Replacing the phenyl ring with a pyridine (nitrogen at the 3-position relative to the amine) reduces the electron density of the ring. This makes the system less prone to oxidation and lowers

. -

Bicyclo[1.1.1]pentane (BCP): A saturated bioisostere for the phenyl ring itself. It maintains the linear geometry of a para-substituted benzene but eliminates aromaticity entirely, removing the risk of toxic metabolites [2].

Decision Framework for Optimization

Use this logic flow to select the appropriate bioisostere based on your specific assay failure.

Figure 2: Strategic decision matrix for selecting N-ethyl aniline bioisosteres.

Experimental Protocols

To validate the bioisosteric replacement, you must prove that the new analog possesses superior stability without generating toxic intermediates.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To quantify the improvement in half-life (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Test Compound (10 mM DMSO stock).

-

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Pre-Incubation: Dilute test compound to 1

M in phosphate buffer (100 mM, pH 7.4). Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes. -

Initiation: Add NADPH regenerating system to initiate the reaction. Total volume: 200

L. -

Sampling: At time points

min, remove 30 -

Quenching: Immediately dispense aliquot into 120

L of ice-cold Quench Solution. Vortex for 10 min; centrifuge at 4000 rpm for 15 min. -

Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent peak.

-

Calculation: Plot

vs. time. The slope-

Success Criteria: Bioisostere should show

increase in

-

Protocol B: GSH Trapping Assay (Reactive Metabolite Screening)

Purpose: To confirm that the bioisostere (e.g., pyridine analog) has eliminated the formation of reactive quinone imines.

Methodology:

-

Incubation: Incubate test compound (10

M) with HLM (1.0 mg/mL) and NADPH (1 mM). -

Trapping Agent: Add Glutathione (GSH) at a high concentration (5 mM) to the reaction mix.

-

Duration: Incubate for 60 minutes at 37°C.

-

Detection: Analyze via LC-MS/MS using a Neutral Loss Scan (monitoring loss of 129 Da, corresponding to the pyroglutamic acid moiety of the GSH adduct) or Precursor Ion Scan for

308 (GSH fragment). -

Interpretation:

-

Positive Control: Acetaminophen or Clozapine (known to form adducts).

-

Result: Presence of [M+GSH-2H]+ peaks indicates bioactivation. The bioisostere should show zero GSH adducts compared to the N-ethyl aniline parent.

-

References

-

Barnes-Seeman, D. (2012). The role of substituents in the metabolism of N-alkyl amines. Current Topics in Medicinal Chemistry.

-

Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

-Secretase Inhibitor.[1] Journal of Medicinal Chemistry. -

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Motifs in Drug Discovery.[2] Angewandte Chemie International Edition.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4][5] Journal of Medicinal Chemistry.

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of N-Trifluoroethyl Groups in Modulating Lipophilicity and Metabolic Stability

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the N-trifluoroethyl (N-CH2CF3) group has emerged as a particularly valuable substituent. This technical guide provides an in-depth analysis of how the N-trifluoroethyl group modulates two critical drug-like properties: lipophilicity and metabolic stability. We will explore the mechanistic underpinnings of these effects, provide detailed experimental protocols for their assessment, and present case studies that illustrate the successful application of this strategy in drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the N-trifluoroethyl group to design safer and more efficacious therapeutics.

The Physicochemical Impact of the N-Trifluoroethyl Moiety

The introduction of an N-trifluoroethyl group profoundly alters a molecule's electronic and steric profile compared to its non-fluorinated N-ethyl or N-methyl analogues. These changes have significant downstream consequences for lipophilicity and molecular interactions.

Modulation of Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter that influences solubility, permeability, and plasma protein binding.[1][2] The effect of the trifluoroethyl group on lipophilicity is nuanced. While fluorine is highly electronegative, the overall impact of a -CF3 group is to increase lipophilicity, as reflected by a positive Hansch-Leo lipophilicity parameter (π value of +0.88).[3][4]

This increase is attributed to the fact that the trifluoromethyl group is a poor hydrogen bond acceptor and can favorably interact with hydrophobic pockets in proteins.[5] Consequently, replacing an N-ethyl group with an N-trifluoroethyl group generally increases the octanol-water partition coefficient (logP).[6][7]

Table 1: Comparison of Calculated logP Values for N-Ethyl vs. N-Trifluoroethyl Analogues

| Parent Amine | N-Ethyl Analogue (Calculated logP) | N-Trifluoroethyl Analogue (Calculated logP) | ΔlogP |

| Piperidine | 1.1 | 1.9 | +0.8 |

| Morpholine | 0.3 | 1.1 | +0.8 |

| Aniline | 2.6 | 3.5 | +0.9 |

| Benzylamine | 2.1 | 3.0 | +0.9 |

Note: logP values are estimations and serve for comparative purposes. Actual experimental values can vary.

Influence on Basicity (pKa)

The powerful electron-withdrawing inductive effect of the three fluorine atoms significantly reduces the electron density on the adjacent nitrogen atom. This makes the nitrogen lone pair less available for protonation, resulting in a substantial decrease in the basicity (pKa) of the amine.[6][8] This modulation of pKa can be highly advantageous in drug design. A lower pKa can reduce unwanted interactions with acidic organelles like lysosomes, mitigate off-target effects at biological targets that have cationic binding sites, and alter the ionization state of the molecule at physiological pH, which can in turn affect its absorption and distribution.

Enhancing Metabolic Stability with N-Trifluoroethyl Groups

One of the most compelling reasons to incorporate an N-trifluoroethyl group is to enhance a compound's metabolic stability.[3][7] This group acts as a robust metabolic shield, primarily by preventing oxidative N-dealkylation.

Blocking Cytochrome P450-Mediated N-Dealkylation

N-dealkylation is a common metabolic pathway for drugs containing secondary and tertiary amines, catalyzed primarily by Cytochrome P450 (CYP) enzymes.[9][10][11] The mechanism involves the oxidation of the carbon atom alpha to the nitrogen.[9] The introduction of a trifluoroethyl group effectively blocks this pathway for several reasons:

-

Increased C-H Bond Strength: The electron-withdrawing fluorine atoms strengthen the C-H bonds on the alpha-carbon, making them less susceptible to enzymatic hydrogen atom abstraction.

-

Higher Oxidation Potential: The alpha-carbon is significantly more electron-deficient, increasing the energy required for oxidation by CYP enzymes.

-

Steric Hindrance: The trifluoromethyl group can provide a degree of steric shielding that hinders the approach of the enzyme to the metabolic soft spot.

Studies have shown that replacing a metabolically labile N-ethyl or N-methyl group with an N-trifluoroethyl group can dramatically increase a compound's half-life in the presence of liver microsomes.[12] This enhanced stability leads to lower clearance, increased systemic exposure, and potentially a lower required therapeutic dose.[13]

Caption: Metabolic fate of N-ethyl vs. N-trifluoroethyl groups.

Experimental Assessment Protocols

Validating the effects of N-trifluoroethylation requires robust and reproducible experimental assays. Below are detailed protocols for assessing lipophilicity and in vitro metabolic stability.

Protocol: High-Throughput logD Measurement using RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative to the traditional shake-flask method for determining lipophilicity (logD at a specific pH, commonly 7.4).[14][15] The method is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its known logD value.

Methodology:

-

Preparation of Standards: Prepare a stock solution (e.g., 10 mM in DMSO) of a set of 5-10 calibration standards with well-established logD7.4 values spanning the expected range of the test compounds.[16]

-

Preparation of Test Compounds: Prepare stock solutions of the N-trifluoroethylated compound and its non-fluorinated analogue at the same concentration (e.g., 10 mM in DMSO).

-

HPLC System Setup:

-

Column: Use a suitable C18 reversed-phase column.

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4).[17]

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A fast linear gradient (e.g., 5% to 95% B over 5-10 minutes).

-

Flow Rate: Typically 1.0-1.5 mL/min.

-

Detection: UV detector set at an appropriate wavelength.

-

-

Calibration Curve Generation: Inject the calibration standards and record their retention times. Plot the known logD7.4 values of the standards against their retention times to generate a calibration curve.

-

Sample Analysis: Inject the test compounds under the identical HPLC conditions and record their retention times.

-

Data Analysis: Use the linear regression equation from the calibration curve to calculate the logD7.4 of the test compounds from their measured retention times.[17][18]

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes (HLM), which are rich in CYP enzymes.[19][20][21] The results are used to calculate in vitro half-life (t½) and intrinsic clearance (Clint).

Caption: Workflow for an in vitro HLM metabolic stability assay.

Methodology:

-

Reagent Preparation:

-

Test Compound Stock: 10 mM in DMSO.

-

Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.[19]

-

HLM Stock: Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in incubation buffer.[22][23]

-

Cofactor Solution: Prepare a solution of NADPH in incubation buffer (e.g., 10 mM).

-

Quenching Solution: Cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

-

-

Incubation:

-

In a microcentrifuge tube, add the test compound to the incubation buffer to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[19]

-

Add the diluted HLM to achieve a final protein concentration of 0.5 mg/mL.[21]

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.[23]

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately add the aliquot to a tube containing the cold quenching solution to stop the reaction.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k .

-

Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

-

Case Studies in Drug Development

The N-trifluoroethyl group has been successfully employed in numerous drug discovery programs to overcome metabolic liabilities and optimize pharmacokinetic profiles.

-

Kinase Inhibitors: In the development of various kinase inhibitors, metabolically susceptible N-alkyl groups located near the hinge-binding region are often replaced with N-trifluoroethyl groups. This modification frequently leads to a significant reduction in metabolic clearance, improving oral bioavailability and enabling once-daily dosing regimens.[5]

-

Central Nervous System (CNS) Agents: For CNS drugs, enhancing metabolic stability is crucial for maintaining therapeutic concentrations in the brain. The introduction of an N-trifluoroethyl group into a CNS drug candidate can block peripheral metabolism, increasing the fraction of the drug that can cross the blood-brain barrier.[3]

-

Antiviral Agents: In the optimization of certain antiviral compounds, N-trifluoroethylation has been used to protect against rapid N-dealkylation, thereby prolonging the drug's duration of action and improving its overall efficacy.

Summary and Outlook

The N-trifluoroethyl group is a powerful tool in the medicinal chemist's arsenal for rationally designing drug candidates with improved properties. Its strong electron-withdrawing nature provides a dual benefit: it reduces the basicity of the parent amine, which can be advantageous for tuning off-target activities and solubility, and it robustly shields the molecule from oxidative N-dealkylation, a major metabolic pathway. This metabolic blocking effect often translates directly to lower clearance, longer half-life, and improved systemic exposure. As demonstrated by the detailed protocols, the impact of this modification can be reliably quantified using standard in vitro ADME assays. The continued application of this and other strategic fluorination tactics will undoubtedly continue to yield more stable, safer, and more effective medicines.

References

-

Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Metabolic stability in liver microsomes. Mercell. Available at: [Link]

-

CHI LogD Assay. YouTube. Available at: [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

-

Chromatographic LogD - In Vitro Assay. Charnwood Discovery. Available at: [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

Microsomal Stability. Cyprotex. Available at: [Link]

-

Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Institute of Pharmacology, Polish Academy of Sciences. Available at: [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available at: [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Preprints.org. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]

-

N -Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ResearchGate. Available at: [Link]

-

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. Available at: [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. National Institutes of Health. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available at: [Link]

-

Fluoro-substituted N-nitrosamines. 1. Inactivity of N-nitroso- bis(2,2,2-trifluoroethyl)amine in carcinogenidty and mutagenicity. Oxford Academic. Available at: [Link]

-

Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

The Trifluoroethylamine Function as Peptide Bond Replacement. ResearchGate. Available at: [Link]

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Available at: [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. National Institutes of Health. Available at: [Link]

-

Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. Available at: [Link]

-

Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. National Institutes of Health. Available at: [Link]

-

N-Dealkylation of Amines. MDPI. Available at: [Link]

-

Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. National Institutes of Health. Available at: [Link]

-

Investigations into the N-dealkylation reaction of protected chelating agents. Royal Society of Chemistry. Available at: [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship. Available at: [Link]

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available at: [Link]

-

Recent advances in trifluoroethylation reaction. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. nedmdg.org [nedmdg.org]

- 14. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. info.mercell.com [info.mercell.com]

- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. researchgate.net [researchgate.net]

- 23. if-pan.krakow.pl [if-pan.krakow.pl]

Technical Guide: Safety & Hazard Architecture for 3-Bromo-N-(2,2,2-trifluoroethyl)aniline

Executive Summary & Chemical Identity

3-Bromo-N-(2,2,2-trifluoroethyl)aniline (CAS: 1021116-42-6) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical candidates. Its structure combines a halogenated aniline core with a trifluoroethyl side chain.

This compound presents a dual-hazard profile :

-

Immediate Acute Toxicity: Consistent with halogenated anilines (skin/eye irritation, respiratory distress).

-

Latent Metabolic Toxicity: The N-dealkylation pathway releases 2,2,2-trifluoroethanol (TFE), a known reproductive toxin (testicular atrophy) and severe ocular irritant.

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Chemical Constants Table

| Property | Value | Note |

| CAS Number | 1021116-42-6 | Primary Identifier |

| Molecular Formula | C₈H₇BrF₃N | |

| Molecular Weight | 254.05 g/mol | |

| Physical State | Liquid (at 25°C) | Viscous, typically pale yellow to brown |

| Solubility | DMSO, Methanol, DCM | Hydrophobic; low water solubility |

| Predicted LogP | ~3.2 - 3.5 | Lipophilic; high skin absorption potential |

Hazard Assessment (GHS & Mechanistic)

GHS Classification[2]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)

The "Hidden" Hazards (Expert Insight)

Standard SDSs often miss the specific toxicological implications of the functional groups.

-

Methemoglobinemia Risk (Aniline Moiety): Like most anilines, this compound can oxidize hemoglobin to methemoglobin (MetHb), impairing oxygen transport. Cyanosis (blue skin/lips) is a delayed sign of exposure.

-

Mechanism:[2] Hepatic oxidation of the aniline nitrogen.

-

-

Reproductive Toxicity (Trifluoroethyl Moiety): Metabolic cleavage of the N-C bond releases 2,2,2-Trifluoroethanol (TFE) .

Metabolic Activation Pathway (Visualization)

The following diagram illustrates how the body metabolizes this compound, activating specific toxicity pathways.

Figure 1: Divergent metabolic pathways leading to hematological and reproductive toxicity.

Occupational Hygiene & Exposure Control[2][7]

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood.[6]

-

Velocity: Face velocity > 100 fpm (0.5 m/s).

-

Waste Streams: Segregate liquid waste into "Halogenated Organic" streams. Do not mix with strong oxidizers (e.g., nitric acid) due to vigorous reaction potential with the aniline nitrogen.[5]

Personal Protective Equipment (PPE) - The "Self-Validating" Protocol

Do not rely on generic "nitrile gloves." Halogenated aromatics can permeate thin nitrile rapidly.

-

Hand Protection:

-

Standard: Double-gloving (Nitrile inner / Nitrile outer) is minimum for incidental splash protection.

-

High Risk:[2] For synthesis scale-up (>5g) or prolonged handling, use Laminate Film (Silver Shield/4H) or Viton gloves.

-

Validation: Check the glove manufacturer's permeation chart for "Aniline" and "Trifluoroethanol" as surrogates if the specific CAS is unavailable.

-

-

Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a full-face respirator with Organic Vapor (OV) cartridges.

-

Eye/Face: Chemical splash goggles.[7] A face shield is mandatory during transfer operations outside the hood.[7]

Emergency Response Architecture

First Aid Logic

-

Inhalation: Remove to fresh air. Critical Step: Observe for 24 hours. Pulmonary edema or MetHb symptoms can be delayed.

-

Skin Contact:

-

Blot, Don't Rub: Rubbing accelerates absorption.

-

Wash: Soap and water for 15 minutes.

-

Alert: If cyanosis (blue lips/fingernails) appears, administer oxygen and seek medical aid immediately (suspect MetHb).

-

-

Eye Contact: Flush for 15 minutes. Note: Trifluoroethyl amines can cause severe, sometimes irreversible corneal damage. Immediate flushing is non-negotiable.

Spill Response Decision Tree

Use this logic flow to determine if a spill can be managed locally or requires HazMat intervention.

Figure 2: Decision logic for spill containment based on volume and ventilation status.

Fire-Fighting Measures

-

Extinguishing Media: CO₂, dry chemical, or foam.[5] Water spray may be used to cool containers but can spread the lipophilic liquid.

-

Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx) .

-

Protocol: Firefighters must wear SCBA with full face-piece. The presence of fluorine implies HF formation; standard turnout gear is insufficient for skin protection against HF.

Storage & Stability

-

Conditions: Store in a cool, dry place (2-8°C recommended for long-term stability).

-

Incompatibilities:

-

Strong Oxidizers: Risk of exothermic reaction.

-

Acids: Will form anilinium salts; however, strong acids may induce decomposition.

-

Light Sensitivity: Halogenated anilines often darken upon light exposure (homolytic cleavage of the C-Br bond). Store in amber vials.

-

References

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 3-bromo-N-(2,2,2-trifluoroethyl)aniline.[8][9][10][11] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44203028. Retrieved from [Link]

- Winder, C., & Stacey, N. (2004). Occupational toxicology of trifluoroethanol. Journal of Hazardous Materials, 108(1-2), 143-156. (Referenced for TFE metabolite toxicity).

Sources

- 1. fishersci.com [fishersci.com]

- 2. ipo.rutgers.edu [ipo.rutgers.edu]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. ec.europa.eu [ec.europa.eu]

- 5. nj.gov [nj.gov]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. qcc.edu [qcc.edu]

- 9. 1021116-42-6|3-Bromo-n-(2,2,2-trifluoroethyl)aniline|BLD Pharm [bldpharm.com]

- 10. 3-Bromo-n-(2,2,2-trifluoroethyl)aniline 95.00% | CAS: 1021116-42-6 | AChemBlock [achemblock.com]

- 11. ECHA CHEM [chem.echa.europa.eu]

Strategic Sourcing & Synthesis Guide: 3-Bromo-N-(2,2,2-trifluoroethyl)aniline

Executive Summary

3-Bromo-N-(2,2,2-trifluoroethyl)aniline (CAS: 1021116-42-6) is a high-value pharmacophore building block.[1] Its structural significance lies in the N-trifluoroethyl group , a bioisostere for ethyl or methyl groups that significantly enhances metabolic stability by blocking cytochrome P450-mediated

This guide provides a technical analysis of the commercial landscape, pricing models, and a self-validating synthesis protocol for internal production when commercial lead times exceed project timelines.

Part 1: Chemical Profile & Strategic Utility[1]

Before sourcing, it is vital to understand the physicochemical parameters that drive the cost and handling requirements of this material.

Physicochemical Specifications

| Parameter | Data | Relevance |

| CAS Number | 1021116-42-6 | Primary identifier for sourcing.[2][3] |

| Molecular Formula | MW: 254.05 g/mol .[1][2][3] | |

| Physical State | Oil or low-melting solid | Requires inert storage (Argon/Nitrogen) to prevent oxidation.[1] |

| Lipophilicity | The | |

| pKa | Significantly less basic than N-ethyl aniline due to the electron-withdrawing |

The "Bioisostere" Value Proposition

The trifluoroethyl moiety is not merely a spacer; it is a functional tool in drug design.[1]

-

Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the adjacent methylene group resistant to enzymatic oxidation.[1]

-

Conformational Bias: The fluorine atoms induce specific dipole alignments that can lock the N-alkyl bond into preferred conformations for receptor binding.[1]

Part 2: Commercial Landscape & Pricing Analysis[1]

The market for CAS 1021116-42-6 is characterized by a "Make-on-Demand" model rather than a commodity "In-Stock" model.

Supplier Categorization

Suppliers generally fall into two tiers based on stock reliability and lead time.

| Tier | Characteristics | Representative Suppliers | Estimated Lead Time |

| Tier 1 (Stock) | Physical inventory in US/EU.[1] High unit price. | Combi-Blocks, Enamine, BLDpharm (select hubs) | 1–3 Days |

| Tier 2 (Synthesis) | Asian origin.[1] Lower cost, risk of customs delay. | AchemBlock, Ambeed, Aurum Pharmatech | 2–4 Weeks |

Pricing Models (Q1 2026 Estimates)

Pricing follows a non-linear decay curve based on scale.[1]

-

Discovery Scale (1g - 5g): High variance.[1]

-

Price: $80 - $250 USD per gram.

-

Driver: Handling, packaging, and purity analysis costs dominate.

-

-

Process Scale (25g - 100g):

-

Price: $25 - $60 USD per gram.

-

Driver: Batch synthesis efficiency.[1]

-

-

Bulk (>1kg):

-

Price: Custom Quote (typically <$8/g).[1]

-

Sourcing Decision Logic

The following decision tree illustrates when to buy versus when to synthesize, based on project constraints.

Figure 1: Strategic decision matrix for sourcing 3-bromo-N-(2,2,2-trifluoroethyl)aniline.

Part 3: Internal Synthesis Protocol (The "Make" Option)[1]

If commercial lead times or costs are prohibitive, the synthesis of CAS 1021116-42-6 is robust. The preferred route is the Reductive Amination using trifluoroacetaldehyde ethyl hemiacetal.[1] This avoids the use of highly toxic alkylating agents like trifluoroethyl triflate.[1]

Reaction Pathway[1]

Figure 2: Two-step, one-pot reductive amination pathway.[1]

Detailed Methodology

Safety Note: Trifluoroacetaldehyde ethyl hemiacetal is volatile and lachrymatory.[1] Perform all operations in a fume hood.

Step 1: Imine Formation

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-bromoaniline (1.0 eq) in Toluene (0.5 M concentration).

-

Add: Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) and catalytic p-toluenesulfonic acid (pTSA, 0.05 eq).

-

Reflux: Heat to reflux (approx. 110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap to ensure imine formation is complete.

-

Concentrate: Remove toluene under reduced pressure to obtain the crude imine oil. Note: The imine is sensitive to hydrolysis; proceed immediately.[1]

Step 2: Reduction

-

Solubilize: Redissolve the crude imine in anhydrous Methanol or THF.

-

Cool: Cool the solution to 0°C in an ice bath.

-

Reduce: Add Sodium Borohydride (NaBH

) (1.5 eq) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).[1] -

Stir: Allow to warm to room temperature and stir for 3 hours.

-

Quench: Carefully quench with saturated aqueous

.

Step 3: Work-up & Purification [1]

-

Extract: Extract with Ethyl Acetate (

). -

Wash: Wash combined organics with brine, dry over

, and concentrate. -

Purify: Flash column chromatography (SiO

).-

Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0

90:10). The product is non-polar due to the halogenation.[1]

-

Quality Control (Self-Validation)

Before releasing the batch for biological testing, verify the following:

-

1H NMR (CDCl

): Look for the quartet at -

19F NMR: Single triplet at

ppm.[1] -

LC-MS: Confirm parent ion

(1:1 Br isotope pattern).[1]

References

-

European Chemicals Agency (ECHA). Registration Dossier: 3-bromo-N-(2,2,2-trifluoroethyl)aniline.[1] Retrieved from [Link][1]

-

PubChem. Compound Summary for CID 99636993: 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline (Analogous Structure Reference).[1][4] National Library of Medicine.[1] Retrieved from [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.[1] [Link][1]

-

Ren, S., et al. (2021).[1][5] Iron porphyrin-catalyzed N-trifluoroethylation of anilines.[5][6] RSC Advances.[1] [Link]

Sources

- 1. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 2. 3-Bromo-n-(2,2,2-trifluoroethyl)aniline 95.00% | CAS: 1021116-42-6 | AChemBlock [achemblock.com]

- 3. qcc.edu [qcc.edu]

- 4. 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline | C8H7BrF3NO | CID 99636993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 6. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

Next-Generation Fluorinated Aniline Scaffolds: Synthetic Strategies and Bioisosteric Applications in Agrochemical Discovery

Executive Summary

This technical guide addresses the critical role of fluorinated aniline intermediates in the design of modern agrochemicals, specifically Succinate Dehydrogenase Inhibitors (SDHIs) and Protoporphyrinogen Oxidase (PPO) inhibitors. It synthesizes current synthetic methodologies—ranging from industrial Halex reactions to precision catalytic hydrogenation—and examines the physicochemical modulation provided by fluorine substitution. The guide is designed for medicinal and agricultural chemists seeking to optimize metabolic stability and lipophilicity in crop protection agents.

The Fluorine Effect in Agrochemical Design[1][2][3]

The incorporation of fluorine into aniline scaffolds is not merely a halogen substitution; it is a strategic modification of the molecule's electronic and steric landscape.

Bioisosterism and Steric Modulation

Fluorine acts as a "imperfect" isostere of hydrogen. While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), its high electronegativity (3.98 Pauling scale) dramatically alters the bond polarization.

-

Conformational Control: In biaryl SDHI fungicides (e.g., Boscalid, Fluxapyroxad), an ortho-fluorine atom on the aniline ring induces a specific torsion angle between the amide and the aromatic ring. This "twist" is energetically favorable for fitting into the ubiquinone binding site of Complex II.

-

pKa Modulation: Fluorination of the aniline ring decreases the basicity of the amine (and the acidity of the resulting amide N-H). This modulation is critical for membrane permeability (LogP) and preventing rapid degradation in soil pH extremes.

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidative metabolism. Strategic placement of fluorine at the para position of an aniline intermediate blocks metabolic hydroxylation, significantly extending the half-life of the active ingredient within the plant vascular system.

Strategic Synthesis of Novel Intermediates

The synthesis of fluorinated anilines often hinges on two critical transformations: the introduction of the fluorine atom (nucleophilic aromatic substitution) and the formation of the amine (reduction).

The Halex Reaction (Industrial Standard)

For high-volume intermediates like 2,3-difluoroaniline or 3,4,5-trifluoroaniline, the Halex (Halogen Exchange) reaction is the primary route.

-

Mechanism:

displacement of a chlorine atom by a fluoride ion. -

Conditions: High temperature (180–240°C), polar aprotic solvent (Sulfolane, DMSO), and a phase transfer catalyst (Tetraphenylphosphonium bromide).

-

Causality: The solvent choice is critical; it must solvate the cation (K+) while leaving the fluoride anion "naked" and highly nucleophilic.

Catalytic Hydrogenation (Precision Synthesis)

Converting fluorinated nitrobenzenes to anilines requires precise control to prevent hydrodefluorination (unwanted loss of fluorine).

-

Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Palladium.

-

Rationale: Standard Pd/C often leads to C-F bond cleavage under hydrogen pressure. Sulfiding the catalyst poisons the active sites just enough to inhibit hydrogenolysis of the C-F bond while allowing reduction of the nitro group.

Workflow Visualization

The following diagram illustrates the critical decision pathways in synthesizing a difluoro-aniline intermediate for an SDHI fungicide.

Figure 1: Synthetic workflow for fluorinated aniline production, highlighting the critical risk of hydrodefluorination during the reduction phase.

Case Study: SDHI Fungicide Optimization

Objective: Synthesize a novel ortho-difluoromethyl aniline intermediate to improve the lipophilicity of a Boscalid analog.

SAR Logic:

Replacing a standard ortho-Cl or ortho-F with a difluoromethyl (

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) logic flow for fluorinated aniline substitution patterns.

Experimental Protocol: Selective Reduction

Protocol: Hydrogenation of 2,3-difluoro-6-nitrobenzene to 2,3-difluoroaniline. Context: This protocol uses a poisoned catalyst to prevent the cleavage of the C-F bonds.

Materials

-

Substrate: 2,3-difluoro-6-nitrobenzene (100 mmol)

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - 1.5 mol% loading

-

Solvent: Methanol (anhydrous)

-

Reagent: Hydrogen gas (

)

Step-by-Step Methodology

-

Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the nitro substrate in Methanol (concentration ~0.5 M).

-

Catalyst Addition: Add the Pt(S)/C catalyst under an inert nitrogen atmosphere. Caution: Dry hydrogenation catalysts can be pyrophoric.

-

Purging: Seal the autoclave. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).

-

Reaction: Pressurize to 10 bar

. Heat the mixture to 50°C. Stirring rate must be high (>800 rpm) to eliminate mass transfer limitations between the gas, liquid, and solid catalyst phases. -

Monitoring: Monitor the reaction via

uptake. The reaction is complete when uptake plateaus. Verify via TLC or GC-MS.-

Self-Validation Check: If the reaction exotherm spikes unexpectedly, or if fluoride ions are detected in the post-reaction mixture (via ion chromatography), the temperature was too high, causing defluorination.

-

-

Workup: Cool to room temperature. Vent

and purge with Nitrogen. Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate to obtain the crude aniline.

Safety & Handling of Fluorinated Anilines

Fluorinated anilines possess unique toxicological profiles compared to their non-fluorinated counterparts.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Acute Toxicity | Highly toxic by inhalation and skin absorption (Methemoglobinemia). | Use full PPE (Tychem suits, Butyl rubber gloves). Work in a laminar flow hood. |

| Skin Permeability | Fluorination increases lipophilicity, enhancing skin absorption rates. | Immediate washing with polyethylene glycol (PEG 400) and water upon contact. |

| HF Generation | Thermal decomposition or side reactions (Halex) can release Hydrogen Fluoride gas. | Keep Calcium Gluconate gel readily available. Install HF sensors in reaction suites. |

References

-

Jeschke, P. (2004).[1] The unique role of fluorine in the design of active ingredients for modern crop protection.[2][3][1] ChemBioChem. Link

-

Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[4][5][6] Journal of Fluorine Chemistry. Link

-

Lamberth, C. (2013). Bioisosteric replacement of H by F in agrochemical research. Heterocycles. Link

-

Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoroaniline. Apollo Scientific SDS. Link

-

Wei, J., et al. (2025). Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs. Pesticide Biochemistry and Physiology. Link[7]

Sources

- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

electron-withdrawing effects of N-trifluoroethyl group on aniline reactivity

The -Trifluoroethyl Aniline Moiety: Electronic Characterization & Reactivity Guide

Electronic Characterization

The "Fluorine Effect" on Lone Pair Availability

The core feature of this moiety is the transmission of the strong electronegativity of the

-

Inductive Withdrawal (

): The -

Basicity Modulation (pKa):

-

-Ethylaniline: pKa

-

Aniline: pKa

4.6.[1][2][3][4] -

-Trifluoroethylaniline: Estimated pKa

-

Mechanism:[1][2][3][5][6] The electron deficiency on the methylene carbon destabilizes the developing positive charge on the ammonium species (

), making protonation energetically unfavorable.

-

-Ethylaniline: pKa

Orbital Interaction Diagram

The following diagram illustrates the competing electronic effects: the resonance delocalization into the phenyl ring (

Figure 1: Electronic tug-of-war. The nitrogen lone pair is delocalized into the ring and simultaneously withdrawn by the

Reactivity Profile

Nucleophilicity

The nucleophilicity of

-

Consequence: It reacts sluggishly with weak electrophiles.[1][2][3]

-

Acylation/Alkylation: Requires activated electrophiles (e.g., acid chlorides, triflates) or elevated temperatures.[1] Standard

reactions with alkyl halides are significantly slower.[1][2][3]

Electrophilic Aromatic Substitution (EAS)

While the nitrogen atom is less basic, it remains an ortho/para activator for the phenyl ring, albeit weaker than a standard alkyl-amine.

-

Ring Activation: The lone pair can still participate in resonance stabilization of the Wheland intermediate, but the transition state energy is higher due to the inductive electron withdrawal from the side chain.

-

Regioselectivity: Strictly ortho/para.

Synthetic Methodologies

Installing the trifluoroethyl group requires specific strategies due to the low reactivity of trifluoroethyl halides (electronic repulsion) and the instability of certain intermediates.

Protocol A: Reductive Amination (Preferred)

This is the most reliable method for installing the group on an existing aniline.

-

Reagent: Trifluoroacetaldehyde ethyl hemiacetal (TFAH).[1][2][3] Note: Gaseous

is difficult to handle; the hemiacetal is the standard surrogate. -

Reductant: Sodium borohydride (

) or Sodium triacetoxyborohydride (

Step-by-Step Protocol:

-

Imine Formation: Dissolve aniline (1.0 equiv) in Toluene or DCM.[1][2][3] Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv) and catalytic

-TsOH.[1][2][3] Reflux with Dean-Stark trap to remove water/ethanol (essential to drive equilibrium).[1][2][3] -

Reduction: Cool the mixture to 0°C. Add

(2.0 equiv) portion-wise. -

Workup: Quench with aqueous

. Extract with EtOAc.[1][2][3] -

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Transition-Metal Catalyzed Carbenoid Insertion

A modern approach utilizing iron porphyrins to insert a carbene into the N-H bond.[1][2][3]

-

Reagents: Aniline + 2,2,2-Trifluoroethylamine hydrochloride +

.[1][2][3] -

Catalyst: Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl).[2][3]

-

Mechanism: In situ generation of trifluorodiazoethane (

)

Figure 2: Synthetic pathways. Method A is standard for scale-up; Method B is useful for late-stage functionalization.[1][2][3]

Medicinal Chemistry Applications

Metabolic Blockade (Dealkylation)

The most critical advantage of the

-

Mechanism of Failure for N-Ethyl: Cytochrome P450 enzymes abstract a hydrogen atom from the

-carbon (next to Nitrogen) to form a radical, which is then hydroxylated to a hemiaminal ( -

Protection by

: The strong electron-withdrawing nature of -

Result: The

-trifluoroethyl group is metabolically "hard," prolonging half-life (

Physicochemical Properties Table

| Property | Aniline ( | ||

| pKa (Conj.[1][2][3] Acid) | 4.6 | 5.1 | ~1.0 (Est.)[1][2][3] |

| LogP | 0.9 | 1.7 | 2.4 |

| H-Bond Donor | Strong | Moderate | Weak |

| Metabolic Fate | Acetylation / Hydroxylation | N-Dealkylation | Ring Hydroxylation (N-alkyl stable) |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[2][3]

-

Janzowski, C., et al. (1982).[1][3][7] Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. Carcinogenesis. Link

-

Luo, R., et al. (2011).[1][3][8] Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines in 2,2,2-Trifluoroethanol. Synthesis. Link[2][3]

-

Chen, Y., et al. (2021).[1][3][9] Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride. RSC Advances. Link

-

Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2][3]

Sources

- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Chemical Frontier: A Technical Guide to the Patent Landscape and Synthetic Strategies for 3-bromo-N-(2,2,2-trifluoroethyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anilines

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 3-bromo-N-(2,2,2-trifluoroethyl)aniline and its derivatives represent a scaffold of significant, yet underexplored, potential. The presence of a bromine atom offers a versatile handle for cross-coupling reactions, while the N-(2,2,2-trifluoroethyl) group can enhance metabolic stability and modulate basicity. This guide provides an in-depth analysis of the current patent landscape, synthetic methodologies, and potential applications for this promising class of compounds.

The Emerging Patent Landscape: An Arena of Opportunity

A comprehensive analysis of the patent landscape reveals that while direct claims for 3-bromo-N-(2,2,2-trifluoroethyl)aniline as a final product are not prevalent, its structural motifs are frequently encountered in patents for a diverse range of applications, particularly in oncology and agrochemicals. This suggests that the core value of this scaffold lies in its role as a key intermediate in the synthesis of more complex, high-value molecules.

Key Application Areas Inferred from Patent Literature:

| Application Area | Relevant Patent Information | Rationale for Inclusion of the 3-bromo-N-(2,2,2-trifluoroethyl)aniline Scaffold |

| Oncology | Patents for aniline derivatives as inhibitors of the HER-signaling pathway indicate anti-proliferative activity. | The anilino-quinazoline core is a well-established pharmacophore in oncology. The 3-bromo substituent provides a vector for further modification to optimize target engagement, while the trifluoroethyl group can enhance drug-like properties. |

| Agrochemicals | Halogenated anilines are cited as crucial intermediates for agricultural and horticultural germicides. | The combination of a halogen and a trifluoromethylated group is a common feature in modern pesticides, contributing to their potency and metabolic stability in the field. |

| Medicinal Chemistry | The 2,2,2-trifluoroethyl group is known to improve the potency and bioavailability of drug candidates, as seen in the development of novel pharmaceuticals.[1] | This substitution can enhance binding to target proteins and improve pharmacokinetic profiles, making it a desirable feature in drug design. |

The current patent landscape suggests that the innovation space for derivatives of 3-bromo-N-(2,2,2-trifluoroethyl)aniline is fertile. Researchers and companies that can efficiently synthesize and derivatize this core scaffold are well-positioned to develop novel intellectual property in a range of therapeutic and industrial areas.

Synthetic Strategies: From Precursors to the Core Scaffold

The synthesis of 3-bromo-N-(2,2,2-trifluoroethyl)aniline can be approached through a multi-step process, leveraging established methodologies for the synthesis of halogenated and fluorinated anilines.

Synthesis of the 3-Bromoaniline Core

The synthesis of the 3-bromoaniline core can be achieved through various patented methods. One common approach involves the selective bromination of an aniline precursor. However, direct bromination can lead to a mixture of isomers. A more controlled approach, as suggested by related patent literature, involves a multi-step sequence starting from a readily available precursor. For instance, the synthesis of the related 3-bromo-5-trifluoromethylaniline often involves the protection of the amino group, followed by directed bromination and deprotection.[2]

Introduction of the N-(2,2,2-trifluoroethyl) Group: A Key Transformation

The introduction of the N-(2,2,2-trifluoroethyl) moiety is a critical step in the synthesis. A recently developed and highly efficient method involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[3] This one-pot reaction proceeds via a cascade of diazotization and N-trifluoroethylation, offering a robust and scalable method for the synthesis of the target scaffold.[3]

Experimental Protocol: Iron Porphyrin-Catalyzed N-Trifluoroethylation

The following protocol is adapted from the literature and provides a general framework for the N-trifluoroethylation of 3-bromoaniline.[3]

Materials:

-

3-Bromoaniline

-

2,2,2-Trifluoroethylamine hydrochloride

-

Tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl]

-

Sodium nitrite (NaNO₂)

-

Aqueous solvent system (e.g., water/acetonitrile mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq.) and 2,2,2-trifluoroethylamine hydrochloride (1.5 eq.) in the aqueous solvent system.

-

Catalyst Addition: Add the iron porphyrin catalyst, Fe(TPP)Cl (typically 1-5 mol%).

-

Diazotization: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of sodium nitrite (1.2 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a suitable reagent and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting aniline and the appearance of the higher Rf product spot on a TLC plate. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Derivatization and Future Directions: Unlocking the Potential

The 3-bromo-N-(2,2,2-trifluoroethyl)aniline scaffold is primed for further derivatization, offering access to a vast chemical space of novel compounds. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 3-position.

The future of research in this area will likely focus on the synthesis of libraries of derivatives based on this scaffold and the evaluation of their biological activity in high-throughput screening campaigns. The insights gained from the patent landscape suggest that oncology and agrochemicals are particularly promising areas for the application of these novel compounds.

Conclusion

While the patent landscape for 3-bromo-N-(2,2,2-trifluoroethyl)aniline derivatives is still in its nascent stages, the foundational chemistry and potential applications are well-established. The synthetic routes to the core scaffold are becoming more efficient and scalable, and the versatility of the bromine handle allows for extensive derivatization. For researchers and drug development professionals, this chemical space represents a significant opportunity to innovate and develop novel intellectual property with the potential for high-impact applications in medicine and agriculture.

References

- CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents.

- CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J Biomed Res Environ Sci. 2024. Available at: [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.

- WO1996015118A1 - Aniline derivatives - Google Patents.

- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents.

- US4912258A - Fluorinated aniline derivatives and their use - Google Patents.

- EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents.

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.

- EP2940002A1 - Halogenated aniline and method for producing same - Google Patents.

-